![molecular formula C10H9ClN4S B2647528 [(7-Chloroquinolin-4-yl)amino]thiourea CAS No. 93439-33-9](/img/structure/B2647528.png)

[(7-Chloroquinolin-4-yl)amino]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

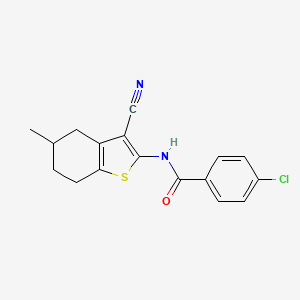

“[(7-Chloroquinolin-4-yl)amino]thiourea” is a chemical compound with the molecular formula C10H9ClN4S . It is a light off-white solid . This compound has been studied for its potential anti-infectious effects against malaria, Influenza A Virus (IAV), and SARS-CoV-2 .

Synthesis Analysis

The synthesis of “[(7-Chloroquinolin-4-yl)amino]thiourea” involves the structural functionalization of the terminal amino group of N1-(7-chloroquinolin-4-yl) butane-1,4-diamine . The synthesized compound was characterized and incorporated into a polycaprolactone-based nanoparticulate system .

Molecular Structure Analysis

The molecular weight of “[(7-Chloroquinolin-4-yl)amino]thiourea” is 252.72 g/mol . The InChI code is 1S/C10H9ClN4S/c11-6-1-2-7-8(14-15-10(12)16)3-4-13-9(7)5-6/h1-5H, (H,13,14)(H3,12,15,16) .

Physical And Chemical Properties Analysis

“[(7-Chloroquinolin-4-yl)amino]thiourea” is a light off-white solid . It has a molecular weight of 252.72 g/mol . The solubility of the compound is 29.5 µg/mL at pH 7.4 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A number of novel 7-chloro-4-aminoquinoline derivatives have been synthesized and tested for their antimicrobial properties . The most active ones displayed MIC (Minimum Inhibitory Concentration) values in the range of 1.5 to 12.5 µg/mL . However, they displayed no antifungal activity .

Antimalarial Activity

The compound has been evaluated for its potential antimalarial activity . The ability of these compounds to inhibit heme crystallization, which is crucial for the survival of the malaria parasite, has been tested .

Anticancer Agents

The compound has also been evaluated for its potential as an anticancer agent .

Synthesis of Schiff Bases

The compound has been used in the synthesis of Schiff bases . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases .

DNA Gyrase Inhibitors

New 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs have been synthesized as potential Mycobacterium tuberculosis DNA gyrase inhibitors . DNA gyrase regulates DNA topology in MTB and has been a target of choice for new drug development .

Bioactive Compound Design

The 4-Aminoquinoline nucleus found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Zukünftige Richtungen

The future directions for “[(7-Chloroquinolin-4-yl)amino]thiourea” could involve further exploration of its potential anti-infectious effects against malaria, IAV, and SARS-CoV-2 . Additionally, the compound could be incorporated into a polycaprolactone-based nanoparticulate system for potential therapeutic applications .

Eigenschaften

IUPAC Name |

[(7-chloroquinolin-4-yl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4S/c11-6-1-2-7-8(14-15-10(12)16)3-4-13-9(7)5-6/h1-5H,(H,13,14)(H3,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSPPNCQOODQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824407 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[(7-Chloroquinolin-4-yl)amino]thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2647446.png)

![4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2647453.png)

![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2647461.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2647465.png)

![3-[(2-amino-4-chlorophenyl)methylsulfanyl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B2647466.png)